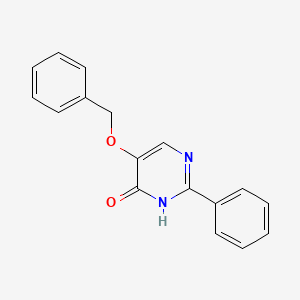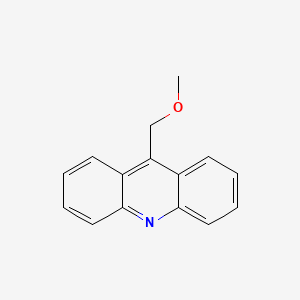![molecular formula C6H13NOS3 B12923366 N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide CAS No. 190251-49-1](/img/structure/B12923366.png)
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of mercapto (thiol) groups, which are known for their reactivity and ability to form strong bonds with metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide typically involves the reaction of 2-mercaptoethanol with 2-chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-mercaptoethanol, 2-chloroacetamide
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol derivatives
Substitution: Alkylated or acylated products
科学的研究の応用
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用機序
The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide involves its ability to form strong bonds with metal ions and proteins. The thiol groups can interact with metal centers, stabilizing the metal complexes and influencing their reactivity. In biological systems, the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
2-Mercaptoethanol: A simpler thiol compound with similar reactivity.
2-Chloroacetamide: A precursor in the synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide.
Dithiothreitol: A reducing agent with two thiol groups, used in similar applications.
Uniqueness
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is unique due to its dual thiol functionality, which allows it to form multiple bonds with metal ions and proteins. This property makes it particularly useful in applications requiring strong and stable interactions with metal centers or protein structures.
特性
CAS番号 |
190251-49-1 |
|---|---|
分子式 |
C6H13NOS3 |
分子量 |
211.4 g/mol |
IUPAC名 |
N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide |
InChI |
InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8) |
InChIキー |
DADAEWRIUNMZON-UHFFFAOYSA-N |
正規SMILES |
C(CS)NC(=O)CSCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)

![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)


![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)



